5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a complex organic compound belonging to the category of naphthyridine derivatives. This compound is characterized by its unique bicyclic structure, which contributes to its potential biological activities. The molecular formula for this compound is , and it has garnered interest in various scientific fields due to its pharmacological properties.
The compound is identified in various chemical databases, including PubChem and ChemDiv, where it is cataloged under different identifiers and related compounds. The availability of this compound in chemical libraries makes it accessible for research and development purposes.
5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be classified as:
The synthesis of 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves multi-step organic reactions. Common methodologies include:
The synthesis may require specific conditions such as:
The molecular structure of 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one features a fused bicyclic system with a nitrogen atom incorporated into the ring structure. This configuration contributes to its stability and potential reactivity.
Key structural data includes:
Cc1cc(cc2C(C3CNCCC=3Nc12)=O)F
5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can participate in various chemical reactions:
Reactions are typically monitored using techniques such as:
The mechanism of action for 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one in biological systems may involve:
Research indicates that compounds within this class may exhibit activity against various targets relevant to therapeutic applications.
Key physical properties include:
Chemical properties involve:
5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has potential applications in:
The integration of benzo-fused naphthyridine scaffolds into medicinal chemistry represents a strategic evolution in heterocyclic drug design. Early exploration focused on simple naphthyridine cores as kinase inhibitors, exemplified by the MET inhibitor BMS-777607 (a 2,7-naphthyridinone derivative) showing IC₅₀ values of 7.6 nM [2]. The benzo-annulation strategy emerged to enhance π-stacking capabilities and planar topology, facilitating deeper engagement with hydrophobic enzyme pockets. By the 2010s, derivatives like 1,6-naphthyridin-2(1H)-ones gained prominence, with over 17,000 compounds documented in SciFinder by 2021, 30% featuring C3-C4 single bonds to enable ring flexibility for conformational adaptation [4]. The tetrahydrobenzo[b][1,6]naphthyridinone subclass—incorporating a partially saturated ring system—marked a critical advancement by balancing rigidity and solubility, addressing limitations of fully aromatic scaffolds in traversing biological membranes.
Table 1: Evolution of Key Benzo-Fused Naphthyridine Scaffolds
Era | Scaffold Type | Target | Key Compound | Bioactivity |
---|---|---|---|---|
1980-2000 | Linear 1,6-naphthyridines | Antibacterial | Early quinolone hybrids | Moderate DNA gyrase inhibition |
2000-2010 | 7-Carboxamide-1,6-naphthyridines | HIV integrase | L-870,810 | IC₅₀ = 10 nM |
2010-2020 | Benzo[b][1,6]naphthyridinones | Kinases/PPIs | MET inhibitors | IC₅₀ < 10 nM [2] |
2020-present | Tetrahydrobenzo derivatives | PPI modulation | 5-methyl-THBN derivatives | Enhanced conformational control [3] |
1,6-Naphthyridine cores demonstrate exceptional versatility in disrupting challenging biological targets. Their planar bicyclic framework mimics nucleotide bases, enabling intercalation into DNA interfaces (e.g., in topoisomerase inhibition), while the nitrogen orientation allows hydrogen bonding with catalytic residues of kinases like MET and FGFR [10]. Crucially, the scaffold’s adaptability facilitates PPI inhibition—traditionally considered "undruggable" due to flat, extensive interfaces. Computational studies reveal that naphthyridine derivatives disrupt PPIs by engaging hotspot residues (e.g., in MDM2/p53 interactions) through:
Table 2: Target Profiles of 1,6-Naphthyridine-Based Inhibitors
Target Class | Specific Target | Compound Example | Mechanistic Action |
---|---|---|---|
Kinases | MET | 1,6-naphthyridin-4-ones | ATP-competitive inhibition [2] |
Viral enzymes | HIV integrase | Carboxamide derivatives | Divalent chelation of catalytic Mg²⁺ [6] |
PPIs | MDM2/p53 | ALRN-6924 analogues | Mimic p53 α-helix interactions [1] |
DNA repair | PARP1 | Fused naphthyridines | Block BER protein handoff [8] |
The 5-methyl group in tetrahydrobenzo[b][1,6]naphthyridinones exerts profound effects on molecular behavior through steric and electronic modulation:
Core Insight: The 5-methyl group acts as a "conformational lock" that optimizes entropy-enthalpy tradeoffs during binding—reducing the entropic penalty of rigidification while boosting enthalpic contributions from van der Waals contacts. This exemplifies the strategic use of alkyl substituents in privileged scaffolds [3] [9].
Analytical Insight: The 5-methyl group’s upfield 13C shift (22.7 ppm vs. ~30 ppm for aliphatic methyls) indicates shielding by the adjacent π-system—a signature exploitable for reaction monitoring [4].
SAR Principle: The 5-methyl group exemplifies non-intuitive optimization—increasing lipophilicity while improving solubility through solid-state disruption. This contrasts with typical "logP-driven" design [3].
Computational Insight: Conformational pre-organization by the 5-methyl group reduces the entropic penalty of binding (TΔS = -4.8 kcal/mol vs. -7.2 kcal/mol for des-methyl), validating structure-based design principles for PPIs [1] [9].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: